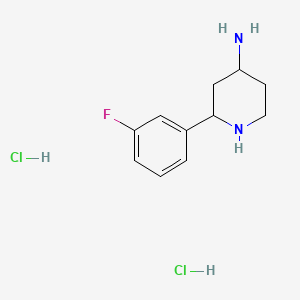![molecular formula C7H7ClF4N2 B13478128 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is a chemical compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups
Métodos De Preparación
One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
Trifluoromethylpyridine: A related compound with similar applications in agrochemicals and pharmaceuticals.
Fluoropyridine Derivatives: These compounds share the fluorine substitution but may differ in the position and number of fluorine atoms.
Pyridinamine Derivatives: These compounds have similar structures but may contain different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7ClF4N2 |
|---|---|
Peso molecular |
230.59 g/mol |
Nombre IUPAC |
[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5-3-13-6(7(9,10)11)1-4(5)2-12;/h1,3H,2,12H2;1H |
Clave InChI |
FVCAEWKQSLRWSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(F)(F)F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
![tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate](/img/structure/B13478053.png)
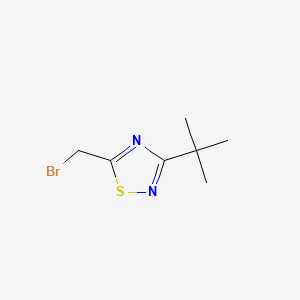
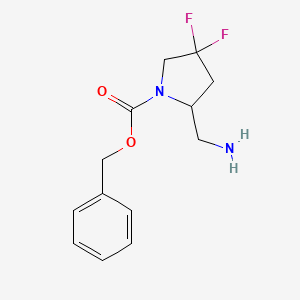
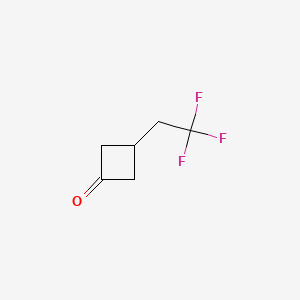
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate](/img/structure/B13478075.png)

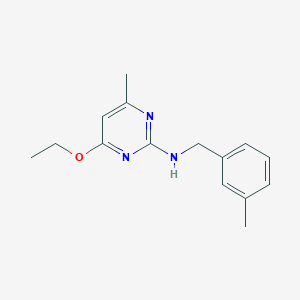
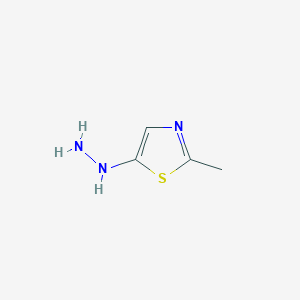
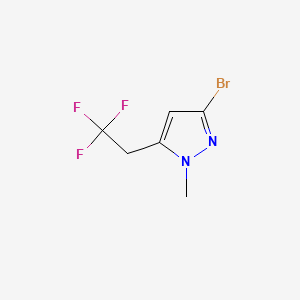
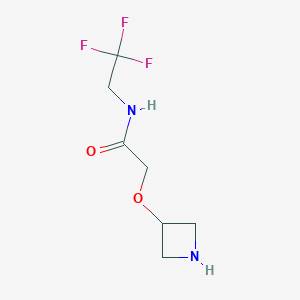
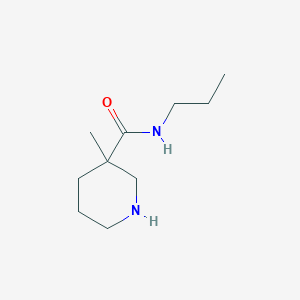
![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
